4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound belongs to the 1,2,4-triazol-5(4H)-one class, characterized by a heterocyclic core with a ketone group at position 5. Key structural features include:
- 4-position substitution: A 2-fluorophenyl group, which enhances metabolic stability and binding affinity through hydrophobic and electronic effects .

- 3-position substitution: A morpholinosulfonyl-piperidinylmethyl group, combining a sulfonamide moiety (for hydrogen bonding) with a morpholine ring (for solubility) and a piperidine scaffold (for conformational flexibility) .
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[(1-morpholin-4-ylsulfonylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O4S/c19-15-5-1-2-6-16(15)24-17(20-21-18(24)25)12-14-4-3-7-23(13-14)29(26,27)22-8-10-28-11-9-22/h1-2,5-6,14H,3-4,7-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCNSSXBKHFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazole derivatives. Its molecular formula is C18H24FN5O4S, and it has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Triazole derivatives are known to exhibit a wide range of pharmacological effects, such as anti-inflammatory, antibacterial, and anticancer activities. The presence of the morpholino sulfonyl and piperidine moieties enhances its bioactivity by facilitating interactions with specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition of cell proliferation. The mechanism involved may include the induction of apoptosis and cell cycle arrest, which are common pathways through which triazole compounds exert their anticancer effects .
Anti-inflammatory Properties
The anti-inflammatory properties of triazole derivatives have also been documented. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In particular, derivatives have shown selective inhibition of COX-1, thereby reducing the production of pro-inflammatory prostaglandins . This selectivity is beneficial as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Antimicrobial Activity
Triazole compounds are recognized for their antimicrobial properties. Studies have shown that they can exhibit effectiveness against various bacterial strains, potentially serving as alternatives to traditional antibiotics. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Synthesis and Characterization
The synthesis of 4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one has been explored in several studies. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound. Molecular docking studies further elucidate its binding affinity to target proteins .
Comparative Biological Activity Table
Future Directions
The ongoing research into triazole derivatives suggests that modifications to their chemical structure could enhance their biological activity. Future studies may focus on optimizing these compounds for improved efficacy and reduced toxicity through structure-activity relationship (SAR) studies.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that modifications in the triazole structure can enhance antifungal and antibacterial efficacy. For instance, compounds structurally related to 4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one have shown promising results against various fungal strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
Triazoles are recognized for their anticancer potential. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The specific compound may exhibit similar effects due to the presence of the fluorophenyl and morpholinosulfonyl groups, which could enhance its activity against tumor cells .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazole ring.
- Introduction of the morpholinosulfonyl piperidine moiety.
- Fluorination at the phenyl position.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing .
Study on Antifungal Activity
In a recent study examining triazole derivatives, compounds similar to 4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one were tested against Candida species. Results indicated significant inhibition at low concentrations, highlighting the potential of these derivatives in antifungal therapy .
Assessment of Anticancer Effects
A comparative study assessed various triazole derivatives' cytotoxicity against breast cancer cell lines. The findings suggested that modifications at the 2-position of the phenyl ring significantly influenced activity. The fluorinated derivative exhibited enhanced potency compared to non-fluorinated counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substitution patterns and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorophenyl Group : Common in compounds like the target and ’s derivative, it improves metabolic stability and binding via hydrophobic/π-π interactions .
Sulfonyl vs. Alkyl Substituents: The target’s morpholinosulfonyl group likely enhances solubility and binding compared to ’s piperidinylethyl or ’s methoxybenzenesulfonamide .
Docking Scores : While direct data for the target compound is absent, ’s Compound 4 (-6.8 docking score) highlights the importance of substituent optimization. The target’s sulfonyl-piperidine-morpholine architecture may outperform simpler derivatives in binding assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-fluorophenyl)-3-((1-(morpholinosulfonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, triazole derivatives are often synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds under acidic conditions. The morpholinosulfonyl-piperidine moiety can be introduced via nucleophilic substitution or coupling reactions, as seen in analogous triazole-piperidine hybrids (e.g., using morpholinosulfonyl chloride as a sulfonating agent). Reaction optimization (temperature, solvent polarity) is critical to avoid side products like over-sulfonated intermediates .
- Key Techniques : Monitor reactions via TLC or HPLC; purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradients) .
Q. How is the structural identity of this compound validated?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H/¹³C-NMR : Assign peaks based on chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond lengths (mean C–C bond: ~1.48 Å; R factor < 0.06) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Use anhydrous DMSO or DMF for solubility in biological assays; avoid protic solvents (e.g., MeOH, H₂O) for long-term storage .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The morpholinosulfonyl group may act as a hydrogen bond acceptor, while the fluorophenyl moiety enhances lipophilicity .
- ADME/Tox prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~3.5; TPSA ~90 Ų) and potential toxicity (e.g., hepatotoxicity alerts via ProTox-II) .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<0.1%).
- Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan).
- Data normalization : Use Z-factor analysis to validate assay robustness .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug design : Introduce ester groups at the triazole nitrogen to enhance oral absorption.
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation). Modify susceptible sites with deuterium or fluorine atoms .
Q. How to design SAR studies for triazole derivatives of this compound?
- Methodological Answer :
- Scaffold modifications : Replace the fluorophenyl group with chloro-/bromo-substituted aryl rings to study electronic effects.
- Piperidine substitutions : Test morpholinosulfonyl vs. acetylated piperidine analogs to assess sulfone group necessity for target binding .
- Biological testing : Prioritize assays based on target relevance (e.g., antifungal activity via microdilution; anticancer activity via MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

